Propargyl-PEG5-beta-D-glucose

Vue d'ensemble

Description

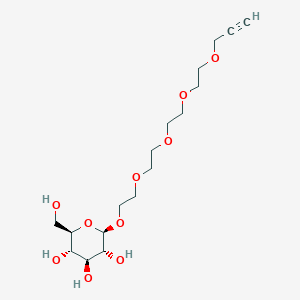

Propargyl-PEG5-beta-D-glucose is a compound that combines a propargyl group, a polyethylene glycol (PEG) chain, and a beta-D-glucose moiety. This compound is known for its utility in click chemistry, particularly in forming stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition reactions . The presence of the beta-D-glucose moiety enhances its solubility in aqueous media and increases the selectivity of PEGylation reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propargyl-PEG5-beta-D-glucose is synthesized through a series of chemical reactions that involve the conjugation of a propargyl group to a PEG chain, followed by the attachment of the beta-D-glucose moiety. The key steps include:

Propargylation of PEG: The PEG chain is first functionalized with a propargyl group using propargyl bromide in the presence of a base such as potassium carbonate.

Attachment of Beta-D-Glucose: The propargyl-PEG intermediate is then reacted with beta-D-glucose under conditions that promote glycosidic bond formation, typically using a catalyst like trifluoroacetic acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:

Bulk Propargylation: Large-scale propargylation of PEG using industrial reactors.

Glycosylation: Attachment of beta-D-glucose using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Table 1: Reaction Types and Outcomes

Click Chemistry (CuAAC)

The propargyl group (-C≡CH) reacts with azides (-N₃) via copper-catalyzed cycloaddition, forming a 1,2,3-triazole ring. This reaction is highly efficient (yield >95%) and occurs at room temperature in aqueous or organic solvents . The PEG chain enhances solubility, enabling reactions in physiological conditions .

Mechanism Steps:

-

Copper Coordination: Cu(I) binds to the alkyne, forming a π-complex.

-

Azide Activation: Azide reacts with the copper-alkyne complex.

-

Cycloaddition: Forms a six-membered transition state, yielding a triazole .

Comparative Analysis with Related Compounds

Stability and Reactivity Considerations

-

pH Sensitivity: Triazole linkages are stable at physiological pH but hydrolyze under strongly acidic conditions (pH < 4) .

-

Storage: Stable at -20°C; prolonged room-temperature exposure degrades the propargyl group .

-

Competing Reactions: The glucose moiety may undergo unintended glycosylation or oxidation if reaction conditions are not tightly controlled .

This comprehensive analysis underscores this compound’s versatility in synthetic and biomedical chemistry, driven by its modular reactivity and tailored design for precision applications.

Applications De Recherche Scientifique

Bioconjugation

Propargyl-PEG5-beta-D-glucose is extensively used in bioconjugation techniques, which involve the attachment of biomolecules to drugs or probes. The compound facilitates the formation of stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition reactions. This property allows researchers to modify proteins, nucleic acids, and other biomolecules effectively.

Case Study: Targeted Drug Delivery

In vitro studies have demonstrated that this compound can modify drug nanoparticles to enhance targeting to cancer cells. The beta-D-glucose moiety allows for selective uptake by cells that overexpress glucose transporters, improving the efficacy of anti-cancer therapies .

Drug Delivery Systems

The compound plays a crucial role in drug delivery systems by improving the solubility and stability of therapeutic agents. The PEG chain enhances the pharmacokinetics of drugs, allowing for better absorption and distribution within the body.

Diagnostic Tools

This compound is utilized in developing advanced diagnostic tools and biosensors. Its ability to interact with specific biomolecules makes it ideal for creating assays that detect disease markers or pathogens.

Application Example

The compound can be employed in biosensor technology to develop glucose sensors that utilize the specificity of the beta-D-glucose moiety for detecting glucose levels in biological samples, which is particularly beneficial for diabetes management .

Material Science

In material science, this compound serves as a crosslinker in polymer chemistry. Its unique structure allows for the creation of hydrogels and other polymeric materials with tailored properties for biomedical applications.

Biochemical Pathways and Cellular Effects

This compound influences various cellular processes through its interaction with biomolecules. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism.

The compound's ability to modify proteins through Click Chemistry can lead to significant changes in cellular functions:

- Cell Signaling : Modifications can impact pathways involved in cell growth and apoptosis.

- Gene Expression : Alterations in protein function may influence gene transcription processes.

- Metabolic Effects : The compound's interaction with cellular components can impact metabolic pathways, potentially offering therapeutic benefits in conditions such as diabetes .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Cell Signaling | Modifications affect pathways related to growth and apoptosis |

| Gene Expression | Influences transcription processes through protein modifications |

| Metabolic Effects | Alters metabolic pathways; potential therapeutic benefits |

Mécanisme D'action

The mechanism of action of Propargyl-PEG5-beta-D-glucose involves its ability to form stable triazole linkages through click chemistry. The propargyl group reacts with azide-bearing compounds in the presence of a copper catalyst, resulting in the formation of a triazole ring. This reaction is highly selective and efficient, making it a valuable tool in various applications . The beta-D-glucose moiety enhances solubility and selectivity, facilitating its use in aqueous environments .

Comparaison Avec Des Composés Similaires

Similar Compounds

Propargyl-PEG5-beta-D-galactose: Similar structure but contains a beta-D-galactose moiety instead of beta-D-glucose.

Propargyl-PEG5-tetra-ac-beta-D-glucose: Contains additional acetyl groups on the glucose moiety.

Uniqueness

Propargyl-PEG5-beta-D-glucose is unique due to its combination of a propargyl group, a PEG chain, and a beta-D-glucose moiety. This structure provides enhanced solubility, selectivity, and versatility in various chemical reactions and applications .

Activité Biologique

Propargyl-PEG5-beta-D-glucose is a specialized chemical compound that has garnered attention in the fields of biochemistry and drug delivery due to its unique structural properties and biological activities. This compound is characterized by the presence of a propargyl group, a polyethylene glycol (PEG) chain, and a beta-D-glucose moiety, which together enhance its solubility, biocompatibility, and targeting capabilities.

Chemical Structure and Properties

The structure of this compound can be summarized as follows:

- Propargyl Group : An alkyne functional group that facilitates Click Chemistry reactions with azide-bearing compounds.

- PEG Chain : Enhances the solubility and biocompatibility of the compound.

- Beta-D-Glucose Moiety : Allows for specific targeting of cells that express glucose transporters.

This combination enables the compound to modify biomolecules effectively, making it suitable for applications in drug delivery and bioconjugation.

The primary mode of action of this compound involves Click Chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition. This reaction leads to the formation of stable triazole linkages, which can alter the function and behavior of target biomolecules, including proteins involved in various cellular processes.

Biochemical Pathways

- Formation of Triazole Linkages : The reaction between the propargyl group and azide-bearing compounds results in stable triazole linkages.

- Influence on Cellular Processes : The modification of proteins through these linkages can impact cell signaling pathways, gene expression, and cellular metabolism .

- Targeting Mechanism : The beta-D-glucose component allows for selective targeting of cells that overexpress glucose transporters, such as certain cancer cells .

Biological Activity

The biological activity of this compound is primarily linked to its ability to modify biomolecules through Click Chemistry. This modification can lead to significant changes in cellular functions:

- Cell Signaling : Modifications can affect pathways involved in cell growth and apoptosis.

- Gene Expression : Alterations in protein function may influence gene transcription processes.

- Metabolic Effects : The compound's interaction with cellular components can impact metabolic pathways, potentially offering therapeutic benefits in conditions such as diabetes .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in biomedical research:

- Targeted Drug Delivery :

- Bioconjugation Applications :

- Metabolic Studies :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O10/c1-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-17-16(21)15(20)14(19)13(12-18)27-17/h1,13-21H,3-12H2/t13-,14-,15+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJHREOKMZFHTH-NQNKBUKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOCCOCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.